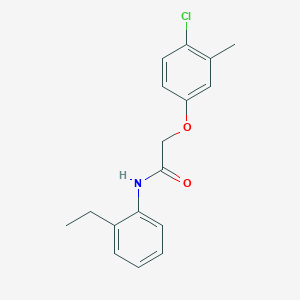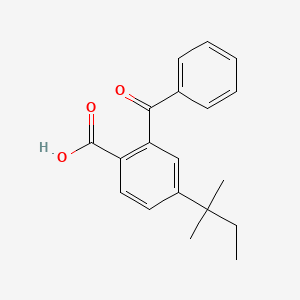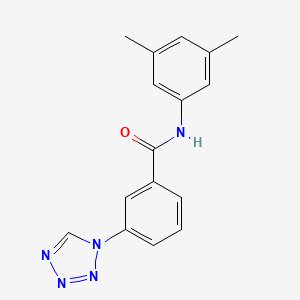![molecular formula C15H13N3O4 B5725987 4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({[Amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, commonly known as APMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in various biochemical and physiological studies.
作用機序
The mechanism of action of APMA involves the activation of the pro-fluorophore by enzymes. The activation of APMA results in the release of a fluorescent molecule that can be detected using various techniques, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
APMA has been shown to have several biochemical and physiological effects, including the activation of enzymes and the inhibition of protein-protein interactions. APMA has also been shown to have anti-inflammatory properties and has been used as a treatment for various inflammatory diseases.
実験室実験の利点と制限
APMA has several advantages for lab experiments, including its ability to be activated by enzymes, its high solubility in organic solvents, and its low toxicity. However, APMA has several limitations, including its sensitivity to light and its potential to degrade over time.
将来の方向性
There are several future directions for the use of APMA in scientific research, including its application in the study of protein-protein interactions and the development of new enzyme assays. APMA could also be used in the development of new treatments for inflammatory diseases and as a diagnostic tool for various medical conditions.
In conclusion, APMA is a valuable tool for scientific research due to its unique properties and versatility. The synthesis of APMA is relatively simple, and it has been extensively used in the study of enzymes and proteins. APMA has several advantages for lab experiments, including its low toxicity and high solubility, and several future directions for its use in scientific research are currently being explored.
合成法
The synthesis of APMA can be achieved through several methods, including the reaction of 4-aminophenyl acetate with 3-pyridinecarboxaldehyde and oxalyl chloride in the presence of triethylamine. This reaction yields APMA as a white solid with a yield of approximately 80%.
科学的研究の応用
APMA has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. APMA is commonly used as a pro-fluorophore that can be activated by enzymes, making it an excellent tool to study the kinetics of enzyme activity. APMA has also been used to study protein-protein interactions and protein-ligand binding.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)21-13-6-4-11(5-7-13)15(20)22-18-14(16)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPPEKODRRZKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)

![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)

![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)